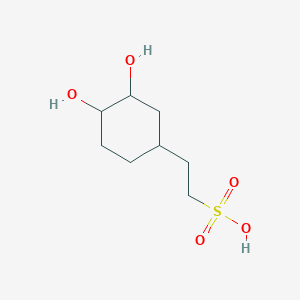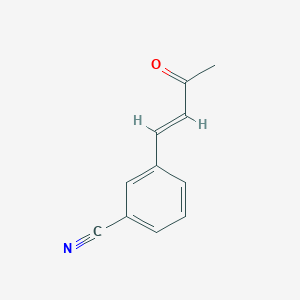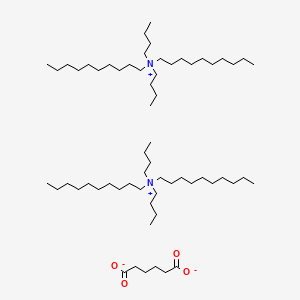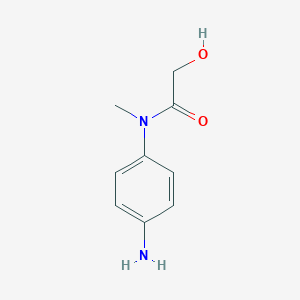
2-(3,4-dihydroxycyclohexyl)ethanesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid is an organic compound with the molecular formula C8H16O5S It contains a cyclohexane ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethanesulfonic acid group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.
Sulfonation: The hydroxylated cyclohexane derivative is then reacted with ethanesulfonic acid or its derivatives under controlled conditions to introduce the ethanesulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation and sulfonation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert them to other functional groups.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and sulfonic acid moiety play crucial roles in binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-Morpholino)ethanesulfonic acid (MES): A buffering agent used in biological and biochemical research.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Another buffering agent with applications in cell culture and molecular biology.
Uniqueness
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both hydroxyl and sulfonic acid groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
683744-75-4 |
|---|---|
Molekularformel |
C8H16O5S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid |
InChI |
InChI=1S/C8H16O5S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h6-10H,1-5H2,(H,11,12,13) |
InChI-Schlüssel |
HSCZTTCIWOFLQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CC1CCS(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)


![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)

![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
